

N,4-Dimethylpyrimidin-2-amine (CAS: 15231-63-7): A Technical Summary

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Compound of Interest

Compound Name: *N,4-Dimethylpyrimidin-2-amine*

Cat. No.: B099922

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Introduction

N,4-Dimethylpyrimidin-2-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. Compounds bearing the 2-aminopyrimidine motif are of particular interest as they are known to act as bioisosteres of purines and can function as hinge-binding motifs in various protein kinases. While extensive research exists for the broader class of pyrimidine derivatives, publicly available data specifically for **N,4-Dimethylpyrimidin-2-amine** is limited. This document summarizes the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **N,4-Dimethylpyrimidin-2-amine** is provided in Table 1. This data is compiled from publicly accessible chemical databases.^[1]

Table 1: Chemical and Physical Properties of **N,4-Dimethylpyrimidin-2-amine**

Property	Value	Source
CAS Number	15231-63-7	PubChem[1]
Molecular Formula	C ₆ H ₉ N ₃	PubChem[1]
Molecular Weight	123.16 g/mol	PubChem[1]
IUPAC Name	N,4-dimethylpyrimidin-2-amine	PubChem[1]
SMILES	CC1=NC(=NC=C1)NC	PubChem[1]
Physical State	Solid (predicted)	---
Purity	Commercially available up to 95%	Fluorochem

Synthesis and Spectroscopic Data

Detailed experimental protocols for the synthesis of **N,4-Dimethylpyrimidin-2-amine** are not readily available in the public domain. However, general synthetic routes for related N-arylpyrimidin-2-amine derivatives often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This typically involves the reaction of a 2-halopyrimidine with an appropriate amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Similarly, specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for **N,4-Dimethylpyrimidin-2-amine** is not published in peer-reviewed literature or publicly accessible spectral databases. Characterization of this compound would follow standard analytical chemistry protocols.

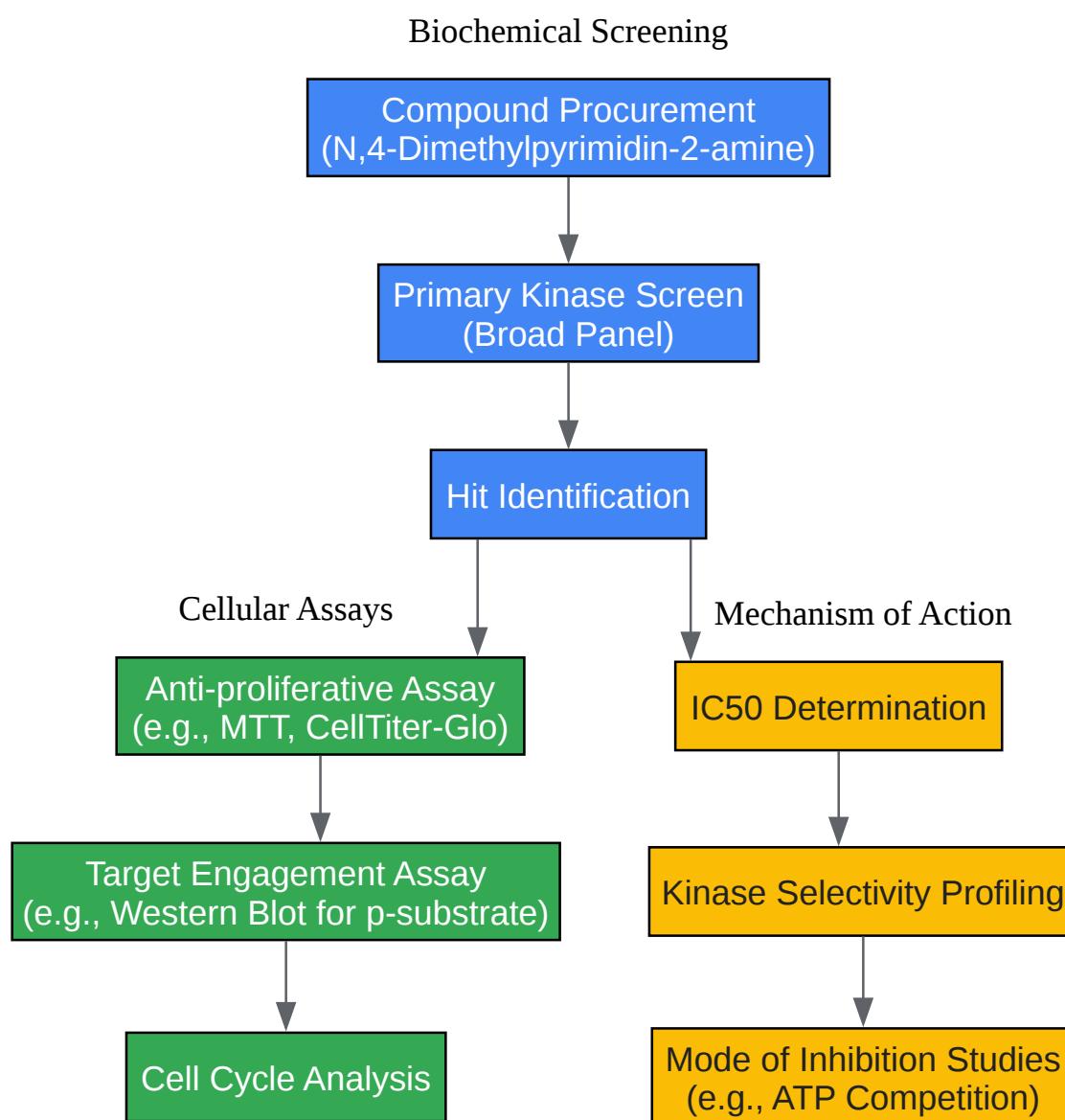
Biological Activity and Mechanism of Action

There is no specific, publicly available quantitative biological data (e.g., IC₅₀, K_i values) for **N,4-Dimethylpyrimidin-2-amine**. The broader class of 2-aminopyrimidine derivatives has been extensively investigated for various biological activities, most notably as inhibitors of protein kinases. These compounds often target the ATP-binding site of kinases.

Potential as a Kinase Inhibitor

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The substituents at the 4-position and on the 2-amino group play a crucial role in determining the selectivity and potency of these inhibitors by interacting with other regions of the ATP-binding site.

A hypothetical workflow for screening **N,4-Dimethylpyrimidin-2-amine** for kinase inhibitory activity is presented below.



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Figure 1. A generalized workflow for evaluating a novel small molecule, such as **N,4-Dimethylpyrimidin-2-amine**, for potential kinase inhibitor activity.

Experimental Protocols

Due to the absence of published studies on **N,4-Dimethylpyrimidin-2-amine**, specific experimental protocols cannot be provided. However, a general protocol for a kinase inhibition assay that could be adapted for this compound is described below.

General Kinase Inhibition Assay Protocol (e.g., ADP-Glo™ Assay)

- Reagents and Materials:
 - Kinase of interest
 - Substrate peptide
 - ATP
 - Kinase buffer
 - **N,4-Dimethylpyrimidin-2-amine** (dissolved in DMSO)
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
 - White, opaque 384-well plates
- Procedure:
 - Prepare serial dilutions of **N,4-Dimethylpyrimidin-2-amine** in kinase buffer.
 - To each well of a 384-well plate, add the test compound solution.
 - Add the kinase and substrate peptide solution to each well.

- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.

- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
 - Calculate the percent inhibition for each compound concentration relative to a DMSO control.
 - Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Conclusion

N,4-Dimethylpyrimidin-2-amine is a commercially available compound belonging to the biologically significant class of 2-aminopyrimidines. While its chemical and physical properties are documented, there is a notable absence of publicly available data regarding its specific synthesis, biological activity, and mechanism of action. The information presented in this guide is based on the general knowledge of related pyrimidine derivatives and provides a framework for the potential evaluation of this compound as a kinase inhibitor or for other biological activities. Further experimental investigation is required to elucidate the specific properties and potential applications of **N,4-Dimethylpyrimidin-2-amine** in research and drug development.

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References

- 1. N,4-Dimethylpyrimidin-2-amine | C6H9N3 | CID 12707501 - PubChem
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